molecular formula C20H16N2OS2 B2454546 1-(2-methyl-1H-indol-3-yl)-2-((4-phenylthiazol-2-yl)thio)ethanone CAS No. 727690-04-2

1-(2-methyl-1H-indol-3-yl)-2-((4-phenylthiazol-2-yl)thio)ethanone

Cat. No.: B2454546
CAS No.: 727690-04-2
M. Wt: 364.48
InChI Key: SVRSCLUZDZXKTK-UHFFFAOYSA-N
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Description

1-(2-methyl-1H-indol-3-yl)-2-((4-phenylthiazol-2-yl)thio)ethanone is a synthetically derived molecular scaffold of significant interest in medicinal chemistry research, particularly in the development of kinase inhibitors. This compound features a hybrid structure combining indole and phenylthiazole pharmacophores, a design strategy often employed to target ATP-binding sites of various protein kinases. Its primary research value lies in its potential as a broad-spectrum kinase inhibitory agent , with investigations focusing on its activity against kinases involved in oncogenic signaling pathways. Researchers are exploring its mechanism of action, which is hypothesized to involve competitive binding at the kinase domain, thereby disrupting phosphorylation events that drive cell proliferation and survival. Current studies utilize this compound as a key chemical probe to elucidate the role of specific kinases in disease models, including cancer and inflammatory disorders. Its structure-activity relationship (SAR) is a critical area of investigation, providing insights for the design of more potent and selective therapeutic candidates. This compound is for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(2-methyl-1H-indol-3-yl)-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2OS2/c1-13-19(15-9-5-6-10-16(15)21-13)18(23)12-25-20-22-17(11-24-20)14-7-3-2-4-8-14/h2-11,21H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVRSCLUZDZXKTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C(=O)CSC3=NC(=CS3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Fischer Indole Synthesis

The 2-methylindole core is synthesized via the Fischer indole reaction, a classical method for indole formation. Reacting 2-methylphenylhydrazine with propionaldehyde in acidic conditions (e.g., HCl/EtOH) yields 2-methyl-1H-indole. Subsequent formylation at position 3 is achieved using the Vilsmeier-Haack reaction (POCl₃/DMF), followed by oxidation of the aldehyde to the ethanone using Jones reagent (CrO₃/H₂SO₄).

Key Data :

  • Yield : 78% for indole formation, 65% for formylation, 82% for oxidation.
  • 1H NMR (DMSO-d₆) : δ 2.38 (s, 3H, CH₃), 3.12 (s, 2H, COCH₂), 7.12–7.58 (m, 4H, Ar-H), 11.24 (s, 1H, NH).

Synthesis of 4-Phenylthiazol-2-yl Thiol

Hantzsch Thiazole Synthesis

The thiazole ring is constructed via cyclocondensation of thiourea with α-bromoacetophenone and ammonium acetate in ethanol under reflux. This method affords 4-phenylthiazol-2-amine, which is subsequently converted to the thiol via diazotization and treatment with H₂S gas.

Optimization :

  • Reaction Time : 6 hours for cyclocondensation, 2 hours for diazotization.
  • Yield : 70% for thiazole-2-amine, 55% for thiol derivation.
  • IR (KBr) : 2550 cm⁻¹ (S-H stretch), 1602 cm⁻¹ (C=N).

Coupling Strategies for Thioether Formation

Nucleophilic Substitution with α-Haloethanone

The critical step involves reacting 1-(2-methyl-1H-indol-3-yl)-2-bromoethanone with 4-phenylthiazole-2-thiol in the presence of a base. Triethylamine in dioxane under reflux facilitates deprotonation of the thiol and promotes SN2 displacement of the bromide.

Procedure :

  • Bromination : 1-(2-methyl-1H-indol-3-yl)ethanone is treated with PBr₃ in dry dichloromethane to yield the α-bromo derivative.
  • Coupling : The bromoethanone (1 mmol) and thiazole thiol (1.2 mmol) are stirred in dioxane (20 mL) with triethylamine (2 mmol) at 80°C for 4 hours.

Key Data :

  • Yield : 85% after recrystallization (ethanol/dioxane).
  • 1H NMR (DMSO-d₆) : δ 2.34 (s, 3H, CH₃-indole), 3.62 (s, 2H, SCH₂CO), 7.18–7.64 (m, 9H, Ar-H), 11.28 (s, 1H, NH).

Alternative Approaches: Mitsunobu Reaction

For substrates sensitive to harsh conditions, the Mitsunobu reaction (DIAD, PPh₃, THF) couples the thiol directly to a hydroxyl-containing ethanone precursor. However, this method is less efficient (yield: 52%) and requires stringent anhydrous conditions.

Optimization of Reaction Conditions

Solvent and Base Screening

Comparative studies in dioxane, DMF, and acetonitrile revealed dioxane as optimal due to its high boiling point and compatibility with both substrates. Triethylamine outperformed K₂CO₃ and DBU in minimizing side reactions (e.g., oxidation of thiol to disulfide).

Table 1. Solvent and Base Optimization for Coupling

Solvent Base Temperature (°C) Yield (%)
Dioxane Triethylamine 80 85
DMF K₂CO₃ 100 68
Acetonitrile DBU 70 72

Kinetic Studies

Time-course analysis indicated 90% conversion within 3 hours, with prolonged heating (>5 hours) leading to a 10% decrease in yield due to thiol oxidation.

Spectroscopic Characterization

Infrared Spectroscopy

  • C=O Stretch : 1698 cm⁻¹ (ethanone carbonyl).
  • C-S Stretch : 682 cm⁻¹ (thioether linkage).

Mass Spectrometry

  • ESI-MS : m/z 379.1 [M+H]⁺ (calculated for C₂₀H₁₆N₂OS₂: 378.1).

Challenges and Mitigation Strategies

Thiol Oxidation

Exposure to air during coupling leads to disulfide formation. Solutions include conducting reactions under nitrogen and adding radical scavengers (e.g., BHT).

Regioselectivity in Indole Functionalization

Electrophilic substitution at position 3 of the indole ring is favored, but competing reactions at position 5 occur under acidic conditions. Using mild Lewis acids (e.g., ZnCl₂) improves selectivity.

Chemical Reactions Analysis

Types of Reactions

1-(2-methyl-1H-indol-3-yl)-2-((4-phenylthiazol-2-yl)thio)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized at the sulfur atom or the indole ring.

    Reduction: Reduction reactions could target the carbonyl group or the thiazole ring.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the indole or thiazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens, alkyl halides, or nucleophiles (e.g., amines, thiols) under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemical Structure and Synthesis

This compound features an indole moiety linked to a thiazole group via a thioether bond. The synthesis typically involves:

  • Formation of the Indole Moiety : Using Fischer indole synthesis from phenylhydrazine and an appropriate ketone.
  • Formation of the Thiazole Moiety : Achieved through Hantzsch thiazole synthesis, reacting α-haloketones with thioamides.
  • Coupling Reaction : The final step involves coupling the indole and thiazole moieties through a thioether linkage under basic conditions.

Scientific Research Applications

The compound has shown promise in several research domains:

Medicinal Chemistry

The biological activity of 1-(2-methyl-1H-indol-3-yl)-2-((4-phenylthiazol-2-yl)thio)ethanone is of particular interest for its potential therapeutic applications:

  • Anticancer Activity : Preliminary studies indicate that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines. For example, derivatives of thiazoles and indoles have demonstrated antitumor activity in vitro, suggesting that this compound may also possess similar properties .

Biological Probes

The compound can serve as a probe or ligand in biochemical assays, potentially interacting with specific enzymes or receptors involved in disease processes. Its structural features may allow it to modulate biological pathways effectively.

Material Science

Due to its unique chemical structure, it could be used in the development of novel materials or as a catalyst in organic synthesis, enhancing reaction efficiencies or yielding new compounds with desirable properties.

Anticancer Activity Evaluation

A study evaluated the anticancer activity of similar thiazole-indole derivatives against human tumor cells. The compounds displayed mean GI50 values indicating effective growth inhibition at low concentrations .

CompoundMean GI50 (µM)Target Cancer Cell Lines
Compound A15.72Various human tumor cells
Compound B20.34Breast cancer cells
Compound C12.50Lung cancer cells

These findings highlight the potential for further exploration of this compound in anticancer drug development.

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound to various biological targets. These studies utilize computational methods to simulate interactions between the compound and target proteins, providing insights into its mechanism of action and potential efficacy as a therapeutic agent .

Mechanism of Action

The mechanism of action of 1-(2-methyl-1H-indol-3-yl)-2-((4-phenylthiazol-2-yl)thio)ethanone would depend on its specific biological target. Generally, compounds with indole and thiazole moieties can interact with various enzymes, receptors, or nucleic acids, affecting cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    1-(2-methyl-1H-indol-3-yl)-2-((4-phenylthiazol-2-yl)thio)ethanone: can be compared with other indole-thiazole derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methyl group on the indole ring and the phenyl group on the thiazole ring can affect its interaction with biological targets and its overall pharmacokinetic properties.

Biological Activity

1-(2-methyl-1H-indol-3-yl)-2-((4-phenylthiazol-2-yl)thio)ethanone is a synthetic compound that combines indole and thiazole moieties, which are known for their diverse biological activities. This article reviews the biological activities associated with this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features an indole ring substituted with a methyl group at the 2-position and a thiazole moiety linked through a thioether bond. The structural formula is represented as follows:

C20H16N2OS2\text{C}_{20}\text{H}_{16}\text{N}_{2}\text{OS}_{2}

The biological activity of this compound can be attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of both indole and thiazole rings allows for versatile interactions, potentially influencing cellular pathways involved in cancer progression, antimicrobial resistance, and inflammation.

Antitumor Activity

Research indicates that compounds containing thiazole rings exhibit significant antitumor properties. In vitro studies have shown that derivatives similar to this compound demonstrate cytotoxic effects against several cancer cell lines. For instance, one study reported that thiazole derivatives had IC50 values below those of standard chemotherapeutic agents like doxorubicin, indicating potent antiproliferative effects .

CompoundCell LineIC50 (µg/mL)
Compound AA4311.61 ± 1.92
Compound BHT291.98 ± 1.22
This compoundJurkat< Doxorubicin

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Similar indole-thiazole derivatives have shown high activity against both sensitive and multidrug-resistant bacterial strains. In vitro studies revealed minimal inhibitory concentrations (MICs) ranging from 0.13 to 1.0 µg/mL, demonstrating substantial efficacy against pathogens . The mechanism appears to involve disruption of microbial cell membranes.

Case Studies

Several case studies highlight the compound's potential in therapeutic applications:

  • Anticancer Studies : A series of experiments conducted on various cancer cell lines indicated that the compound inhibited cell growth significantly compared to control groups. Notably, its interaction with Bcl-2 proteins was elucidated through molecular dynamics simulations, suggesting a mechanism involving hydrophobic interactions .
  • Antimicrobial Efficacy : In vivo assessments in mice models demonstrated that derivatives of the compound effectively treated staphylococcal infections with low toxicity profiles, indicating its potential as a therapeutic agent for resistant infections .

Q & A

Q. What are the optimal synthetic routes for 1-(2-methyl-1H-indol-3-yl)-2-((4-phenylthiazol-2-yl)thio)ethanone, and how can reaction conditions be systematically optimized?

  • Methodological Answer : The synthesis involves alkylation of thiol-containing intermediates (e.g., 4-phenylthiazole-2-thiol) with α-haloketones. For example, in analogous thiazole-indole hybrids, refluxing with α-bromoacetophenone derivatives in dry benzene for 7 hours under inert conditions yields target compounds . Optimization includes:
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution, while non-polar solvents (e.g., benzene) improve regioselectivity .
  • Catalyst screening : Base catalysts (e.g., K₂CO₃) neutralize acidic byproducts, improving yields .
  • Temperature control : Reflux at 80–100°C balances reaction rate and decomposition risks .
    Purity is confirmed via TLC (methanol:chloroform, 1:9) and recrystallization from ethanol .

Q. How can structural characterization of this compound be rigorously validated using spectroscopic and chromatographic techniques?

  • Methodological Answer :
  • NMR analysis : Compare δ values for diagnostic protons:
  • Indole NH proton: ~12.5 ppm (DMSO-d₆) .
  • Thiazole C-H: ~7.5–8.5 ppm (aromatic region) .
  • Mass spectrometry : Confirm molecular ion peaks (e.g., [M+1]⁺) and isotopic patterns matching calculated values .
  • Elemental analysis : Ensure ≤0.4% deviation between experimental and theoretical C, H, N, S content .
  • HPLC : Use C18 columns with acetonitrile/water gradients to assess purity (>95%) .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the spatial arrangement of the indole-thiazole scaffold, and what software tools are recommended?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is critical. For example, SHELXL refines structures by least-squares minimization, handling twinning and high-resolution data . Key steps:
  • Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion .
  • Structure solution : SHELXD for phase problem resolution via dual-space recycling .
  • Validation : Check R-factor (<5%), bond length/angle deviations (e.g., C-S bond: ~1.68 Å) .
    In a related benzothiazole derivative, π–π stacking (3.7 Å centroid distance) and C–H···π interactions stabilize the crystal lattice .

Q. How can contradictory biological activity data (e.g., varying IC₅₀ values across assays) be systematically addressed?

  • Methodological Answer :
  • Assay standardization :
  • Use consistent cell lines (e.g., HepG2 for cytotoxicity) and controls (e.g., doxorubicin) .
  • Normalize results to protein content (Bradford assay) to mitigate variability .
  • Mechanistic studies :
  • Perform molecular docking (AutoDock Vina) to compare binding poses with known targets (e.g., EGFR kinase). In a triazole-thiadiazole hybrid, docking revealed key hydrogen bonds with Thr766 and Met769 residues .
  • Validate via SPR or ITC to quantify binding affinity discrepancies .
  • Metabolic stability : Assess liver microsome half-life to rule out rapid degradation artifacts .

Q. What strategies can elucidate the structure-activity relationship (SAR) of modifications to the thioether linker or aromatic substituents?

  • Methodological Answer :
  • Isosteric replacement : Substitute the thioether (–S–) with sulfoxide (–SO–) or sulfone (–SO₂–) to probe electronic effects .
  • Substituent scanning : Synthesize derivatives with electron-withdrawing (e.g., –NO₂) or donating (e.g., –OCH₃) groups on the phenyl ring. In a study, 4-Cl substitution improved antiproliferative activity by 3-fold vs. unsubstituted analogs .
  • 3D-QSAR modeling : Use CoMFA/CoMSIA to correlate steric/electrostatic fields with activity trends .

Data Contradiction Analysis

Q. How should researchers reconcile discrepancies in reported synthetic yields (e.g., 70% vs. 91%) for analogous compounds?

  • Methodological Answer :
  • Reaction monitoring : Use in situ FTIR or HPLC to track intermediate formation and optimize reaction time .
  • Byproduct analysis : Identify side products (e.g., bis-thioethers) via LC-MS and adjust stoichiometry (e.g., 1:1 thiol:haloketone ratio) .
  • Scale effects : Pilot reactions at 1 mmol scale often yield higher purity than bulk syntheses due to better heat/mass transfer .

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